N-(4-ethoxyphenyl)-1,2,3,4-thiatriazol-5-amine
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Overview
Description
N-(4-ethoxyphenyl)-1,2,3,4-thiatriazol-5-amine is an organic compound belonging to the thiatriazole family This compound is characterized by the presence of a thiatriazole ring, which is a five-membered ring containing three nitrogen atoms, one sulfur atom, and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1,2,3,4-thiatriazol-5-amine typically involves the following steps:
Formation of the Thiatetrazole Ring: The thiatriazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions. This reaction forms a hydrazinecarbodithioate intermediate, which cyclizes to form the thiatriazole ring.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiatriazole ring with 4-ethoxyphenylamine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-ethoxyphenyl)-1,2,3,4-thiatriazol-5-amine can undergo oxidation reactions, particularly at the sulfur atom in the thiatriazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the nitrogen atoms in the thiatriazole ring. Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid; reactions often require catalysts or specific temperature conditions.
Major Products
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Amines or hydrazines, depending on the reduction pathway.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
N-(4-ethoxyphenyl)-1,2,3,4-thiatriazol-5-amine is used as a building block in organic synthesis
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
Potential medicinal applications include its use as a precursor for drug development. The thiatriazole ring is a common motif in pharmaceuticals, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The thiatriazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The ethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1,2,3,4-thiatriazol-5-amine
- N-(4-chlorophenyl)-1,2,3,4-thiatriazol-5-amine
- N-(4-nitrophenyl)-1,2,3,4-thiatriazol-5-amine
Uniqueness
N-(4-ethoxyphenyl)-1,2,3,4-thiatriazol-5-amine stands out due to the ethoxy group, which imparts unique electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)thiatriazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-2-14-8-5-3-7(4-6-8)10-9-11-12-13-15-9/h3-6H,2H2,1H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCARLVXLWCDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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